molecular formula C9H10N2OS B13890348 7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one

7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one

Cat. No.: B13890348
M. Wt: 194.26 g/mol
InChI Key: SUJFAGGSTPJQLN-UHFFFAOYSA-N
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Description

7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a thieno[3,2-c]pyridine core with a dimethylamino group at the 7-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in DNA repair and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one stands out due to its thieno[3,2-c]pyridine core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C9H10N2OS/c1-11(2)7-5-10-9(12)6-3-4-13-8(6)7/h3-5H,1-2H3,(H,10,12)

InChI Key

SUJFAGGSTPJQLN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CNC(=O)C2=C1SC=C2

Origin of Product

United States

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